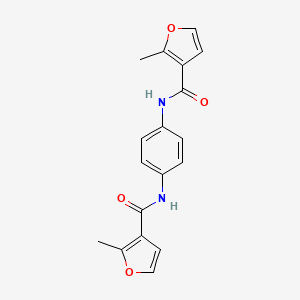
N,N'-1,4-phenylenebis(2-methyl-3-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-phenylenebis(2-methyl-3-furamide), also known as PMF, is a synthetic compound that has been widely used in scientific research. PMF is a bis-furan derivative that has shown promising results in various fields of study, including biomedicine, materials science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of N,N'-1,4-phenylenebis(2-methyl-3-furamide) is not fully understood, but it is believed to involve the interaction of N,N'-1,4-phenylenebis(2-methyl-3-furamide) with various biological molecules, such as proteins and DNA. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, suggesting that it may act as an enzyme inhibitor. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has also been shown to scavenge free radicals and protect cells from oxidative damage, suggesting that it may have potential as an antioxidant agent. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to inhibit the proliferation of various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,4-phenylenebis(2-methyl-3-furamide) has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N,N'-1,4-phenylenebis(2-methyl-3-furamide) can be easily synthesized in large quantities, making it a cost-effective research tool. N,N'-1,4-phenylenebis(2-methyl-3-furamide) is also stable under various experimental conditions, making it a reliable research tool. N,N'-1,4-phenylenebis(2-methyl-3-furamide) can be easily modified to introduce various functional groups, making it a versatile research tool.
However, N,N'-1,4-phenylenebis(2-methyl-3-furamide) also has some limitations for lab experiments. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has low solubility in water, which can limit its use in aqueous-based experiments. N,N'-1,4-phenylenebis(2-methyl-3-furamide) can also exhibit non-specific binding to various biomolecules, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N,N'-1,4-phenylenebis(2-methyl-3-furamide). In biomedicine, N,N'-1,4-phenylenebis(2-methyl-3-furamide) could be further investigated for its potential use in drug delivery systems and as an anti-inflammatory, antioxidant, and anticancer agent. In materials science, N,N'-1,4-phenylenebis(2-methyl-3-furamide)-based materials could be further developed for various applications, such as sensing, catalysis, and energy storage. In environmental chemistry, N,N'-1,4-phenylenebis(2-methyl-3-furamide) could be further studied for its potential use as a water treatment agent. Overall, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has shown promising results in various fields of study, and further research could lead to the development of new technologies and therapies.
Méthodes De Synthèse
The synthesis of N,N'-1,4-phenylenebis(2-methyl-3-furamide) involves the reaction of 1,4-phenylenediamine with 2-methyl-3-furoic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield N,N'-1,4-phenylenebis(2-methyl-3-furamide). The overall yield of the synthesis reaction is approximately 40-50%.
Applications De Recherche Scientifique
N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been extensively studied for its potential applications in various fields of science. In biomedicine, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has also been investigated for its potential use in drug delivery systems, as it can form stable complexes with various drugs and biomolecules.
In materials science, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been used as a building block for the synthesis of various functional materials, including polymers, gels, and nanoparticles. N,N'-1,4-phenylenebis(2-methyl-3-furamide)-based materials have shown promising results in applications such as sensing, catalysis, and energy storage.
In environmental chemistry, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been studied for its potential use as a water treatment agent. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to effectively remove heavy metal ions and organic pollutants from water, making it a promising candidate for the development of eco-friendly water treatment technologies.
Propriétés
IUPAC Name |
2-methyl-N-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-15(7-9-23-11)17(21)19-13-3-5-14(6-4-13)20-18(22)16-8-10-24-12(16)2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECKPVLXMBZNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

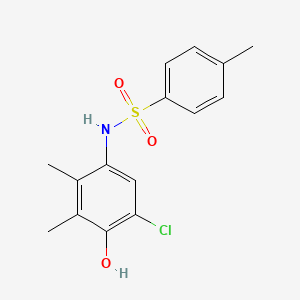

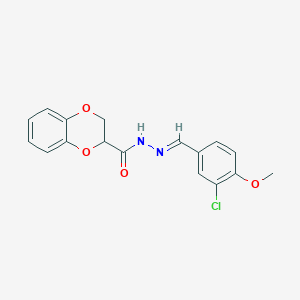
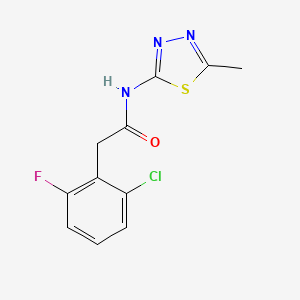
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
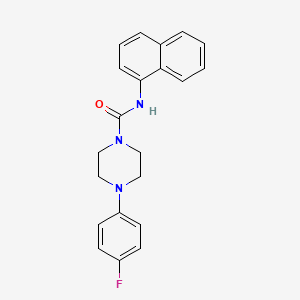

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)